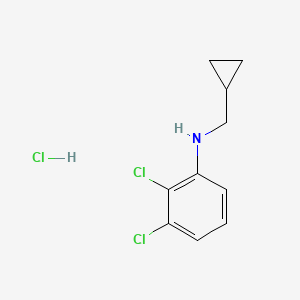
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-amine
Descripción general
Descripción
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-amine typically involves the condensation of 2-ethoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and amination reactions. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol. The process can be summarized in the following steps:
Condensation: 2-ethoxybenzaldehyde reacts with ethyl acetoacetate in the presence of piperidine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Brominated derivatives of the original compound.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Compounds with different substituents replacing the ethoxy group.
Aplicaciones Científicas De Investigación
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced cell proliferation in cancer .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar pyrimidine core and have been studied for their antibacterial and cyclin-dependent kinase (CDK) inhibitory activities.
Pyrido[2,3-d]pyrimidin-4-ones: Another class of compounds with a pyrimidine core, known for their antifungal and antibacterial properties.
Uniqueness
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-amine is unique due to its specific ethoxyphenyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
6-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-17-12-7-5-4-6-10(12)11-8-13(14)16-9(2)15-11/h4-8H,3H2,1-2H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYZWVNKZRVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NC(=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dichlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1490509.png)
![(5-Bromobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1490510.png)

![4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B1490514.png)
![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)









